molecular formula C28H33NO11 B1248098 Obelmycin H

Obelmycin H

Cat. No.: B1248098
M. Wt: 559.6 g/mol
InChI Key: CXCRIUPPLCQPTC-CHCNDBRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Obelmycin H” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, dimethylamino, and oxan-2-yl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Obelmycin H” typically involves multiple steps, including the formation of the tetracene core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Tetracene Core: This step involves the construction of the tetracene backbone through cyclization reactions.

    Functional Group Addition: Introduction of hydroxyl, dimethylamino, and oxan-2-yl groups through various organic reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: An anthracycline antibiotic with a similar tetracene core.

    Daunorubicin: Another anthracycline with structural similarities.

Uniqueness

The unique combination of functional groups in “Obelmycin H” distinguishes it from other compounds, potentially leading to distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C28H33NO11

Molecular Weight

559.6 g/mol

IUPAC Name

10-[(2R,4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO11/c1-5-28(38)9-14(32)18-21(27(28)40-15-8-11(29(3)4)22(33)10(2)39-15)26(37)20-19(25(18)36)23(34)16-12(30)6-7-13(31)17(16)24(20)35/h6-7,10-11,14-15,22,27,30-33,36-38H,5,8-9H2,1-4H3/t10-,11-,14?,15-,22+,27?,28?/m1/s1

InChI Key

CXCRIUPPLCQPTC-CHCNDBRGSA-N

Isomeric SMILES

CCC1(CC(C2=C(C1O[C@@H]3C[C@H]([C@H]([C@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O)O

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O)O

Synonyms

obelmycin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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